
BM-cyclin
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Overview
Description
BM-cyclin is a useful research compound. Its molecular formula is C8H10ClN. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Case Studies and Research Findings
-
Cell Culture Contamination :
A study demonstrated that BM-Cyclin effectively eradicated mycoplasma from several infected cell lines. In an experiment involving 15 cell lines, six were confirmed to be mycoplasma-positive. Following treatment with this compound, significant improvements in cell growth were observed, indicating successful decontamination . -
Comparative Effectiveness :
In a comparative analysis of various antibiotics for treating mycoplasma infections in cell cultures, this compound outperformed other treatments like Sparflox and Enroflox. The study highlighted a complete eradication of mycoplasma from infected cells after multiple treatment cycles . -
Long-term Efficacy :
Another research effort involved using this compound alongside other antibiotics in a sequential treatment regimen. The combination led to a high cure rate of 84% across various mycoplasma-positive cell lines, with no recurrence detected at later time points .
Data Table: Effectiveness of this compound
Applications in Research
This compound is extensively applied in various research fields, particularly where cell culture is fundamental:
- Cancer Research : The elimination of mycoplasma is crucial for maintaining the integrity of cancer cell lines used in therapeutic studies.
- Pharmaceutical Development : Ensuring that cell cultures are free from contamination allows for more reliable testing of drug efficacy and safety.
- Genetic Studies : Mycoplasma can interfere with gene expression analyses; thus, using this compound ensures accurate results in genetic experiments.
Chemical Reactions Analysis
Chemical Composition and Mechanisms
BM-Cyclin employs a dual-action strategy to disrupt mycoplasma protein synthesis:
Active Components
Compound | Class | Target | Mode of Action |
---|---|---|---|
Tiamulin (BM-1) | Pleuromutilin macrolide | 50S ribosomal subunit | Inhibits peptidyl transferase activity |
Minocycline (BM-2) | Tetracycline | 30S ribosomal subunit | Blocks tRNA binding to mRNA-ribosome complex |
This alternating regimen prevents mycoplasma adaptation to a single antibiotic .
Treatment Protocol and Pharmacodynamics
This compound is administered in alternating cycles to maximize efficacy while minimizing cytotoxicity:
Standard Treatment Cycle
Phase | Component | Concentration | Duration |
---|---|---|---|
Cycle 1–3 | This compound I | 10 µg/mL | 3 days |
This compound II | 5 µg/mL | 4 days |
Efficacy Against Mycoplasma Species
This compound demonstrates broad-spectrum activity against common contaminants:
Target Species and Success Rates
Mycoplasma Species | Elimination Rate | Study Reference |
---|---|---|
Acholeplasma laidlawii | 100% | |
Mycoplasma arginini | 95% | |
Mycoplasma hyorhinis | 89% | |
Mycoplasma fermentans | 82% |
Efficacy was confirmed via PCR and DAPI fluorescence post-treatment .
Preparation and Stability
Reconstitution Guidelines
Working Solution Stability
Condition | Stability Duration |
---|---|
4°C (refrigerated) | 7 days |
-20°C (frozen) | 6 months |
Research Findings and Limitations
-
Efficacy in HEp-2 Cells : Three treatment cycles achieved 100% mycoplasma clearance, restoring normal cell morphology .
-
Cytotoxicity : Prolonged exposure to this compound II at 5 µg/mL reduced growth rates in sensitive cell lines .
-
Resistance Mitigation : Alternating this compound I/II prevents resistance development in mycoplasma biofilms .
This compound remains a cornerstone for mycoplasma decontamination due to its targeted ribosomal inhibition and validated protocol adaptability. Its dual-component design ensures high specificity while minimizing off-target effects in mammalian cell cultures .
Properties
CAS No. |
118277-12-6 |
---|---|
Molecular Formula |
C8H10ClN |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.